molecular formula C14H9BrCl2O2 B1372417 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride CAS No. 1160250-17-8

5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride

Cat. No. B1372417
CAS RN: 1160250-17-8
M. Wt: 360 g/mol
InChI Key: ICLHLKHWINDSGR-UHFFFAOYSA-N
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Description

5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride (5-Br-2-CBBC) is an important synthetic intermediate used in the synthesis of pharmaceuticals, agrochemicals and other organic compounds. It is a white to pale yellow crystalline solid with a molecular weight of 365.54 g/mol. 5-Br-2-CBBC has been used in a variety of research studies and has been found to have a wide range of applications.

Scientific Research Applications

Synthesis of Antagonist Benzamide Derivatives

5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride is used in the synthesis of non-peptide small molecular antagonist benzamide derivatives. These compounds have been tested for their biological activity, showing promise in pharmacological research (H. Bi, 2015).

Acylation of Azaindoles

This compound plays a role in the acylation of azaindoles, a process important in organic chemistry. The best results for this reaction were achieved using an excess of AlCl3 in CH2Cl2 followed by the addition of an acyl chloride at room temperature (Z. Zhang et al., 2002).

CCR5 Antagonists Synthesis

It is a key intermediate in the synthesis of novel non-peptide CCR5 antagonists. These products have been characterized using NMR, CNMR, and MS, and exhibit certain bioactivities, which are significant in the development of new therapeutic agents (Cheng De-ju, 2014).

Preparation of Novel Compounds

The compound is also used in preparing N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, a novel compound with potential pharmacological applications. The structure of this product has been characterized extensively (H. Bi, 2014).

Synthesis of Brovanexine Hydrochloride

Another application is in the synthesis of brovanexine hydrochloride, where it contributes to the efficiency and yield of the production process (Song Hong-rui, 2010).

Synthesis of 3,5-Bis(Trifluoromethyl)Benzoyl Chloride

It is also involved in the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate. This process has been optimized for higher economic value (Zhou Xiao-rui, 2006).

properties

IUPAC Name

5-bromo-2-[(3-chlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2O2/c15-10-4-5-13(12(7-10)14(17)18)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLHLKHWINDSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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